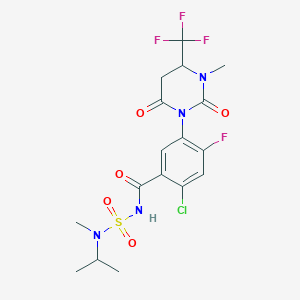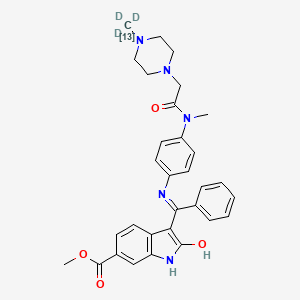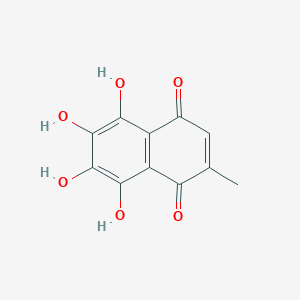![molecular formula C65H70Cl2N2O6P2Ru B15133683 [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride” is a complex organometallic compound that features a ruthenium center coordinated with various ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium with the specified ligands. The process may include:
Ligand Synthesis: Preparation of the phosphanyl and benzodioxol ligands through multi-step organic synthesis.
Coordination Reaction: Reacting the ligands with a ruthenium precursor, such as ruthenium trichloride, under controlled conditions (e.g., inert atmosphere, specific solvents, and temperatures).
Purification: Isolation and purification of the final product using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production may involve scaling up the synthetic routes with optimizations for yield, cost, and safety. This could include continuous flow synthesis, automated reactors, and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state species.
Reduction: Reaction with reducing agents to form lower oxidation state species.
Substitution: Ligand exchange reactions with other phosphines or amines.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or oxygen under controlled conditions.
Reduction: Use of reducing agents like sodium borohydride or hydrogen gas.
Substitution: Use of other ligands in the presence of a base or under thermal conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while substitution may result in new organometallic complexes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology
Medicinal Chemistry:
Medicine
Imaging Agents: Use in developing contrast agents for imaging techniques like MRI.
Industry
Materials Science: Applications in the development of advanced materials, such as conductive polymers or nanomaterials.
Mécanisme D'action
The compound exerts its effects through coordination chemistry, where the ruthenium center interacts with substrates or biological targets. The mechanism may involve:
Molecular Targets: Interaction with specific enzymes, proteins, or DNA.
Pathways: Activation or inhibition of biochemical pathways, leading to therapeutic effects or catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane: A similar ligand structure without the ruthenium center.
Ruthenium(2+) complexes: Other ruthenium-based compounds with different ligands.
Uniqueness
This compound is unique due to its specific ligand arrangement and the presence of ruthenium, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C65H70Cl2N2O6P2Ru |
|---|---|
Poids moléculaire |
1209.2 g/mol |
Nom IUPAC |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C46H44O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-24H,25-26H2,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1 |
Clé InChI |
UDSABKQFPIPYOT-OEGAAENXSA-L |
SMILES isomérique |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.[Cl-].[Cl-].[Ru+2] |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.[Cl-].[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


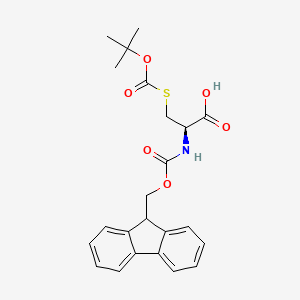


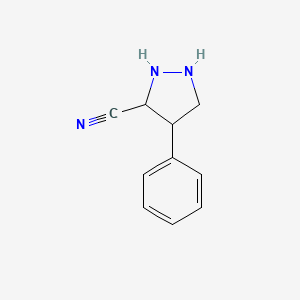
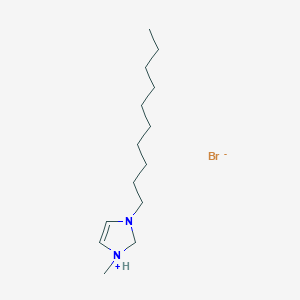

![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)
